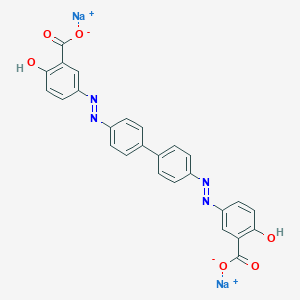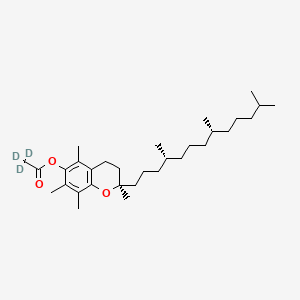
(+/-)-alpha-Tocopherol Acetate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-alpha-Tocopherol Acetate-d3 is a deuterated form of alpha-tocopherol acetate, which is a synthetic form of vitamin E. This compound is often used as an internal standard in mass spectrometry for the quantification of alpha-tocopherol acetate. The deuterium labeling allows for precise tracking and measurement in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-alpha-Tocopherol Acetate-d3 typically involves the deuteration of alpha-tocopherol acetate. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(+/-)-alpha-Tocopherol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming alpha-tocopherol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
科学的研究の応用
(+/-)-alpha-Tocopherol Acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin E and its derivatives.
Biology: Employed in studies investigating the metabolism and bioavailability of vitamin E in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of vitamin E in the body.
Industry: Applied in the formulation of dietary supplements and fortified foods to ensure accurate labeling and quality control.
作用機序
The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
Alpha-Tocopherol: The non-acetylated form of vitamin E, which is also an antioxidant but lacks the stability provided by the acetate group.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Delta-Tocopherol: Known for its anti-inflammatory properties in addition to its antioxidant effects.
Uniqueness
(+/-)-alpha-Tocopherol Acetate-d3 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement of vitamin E and its metabolites is crucial.
特性
分子式 |
C31H52O3 |
|---|---|
分子量 |
475.8 g/mol |
IUPAC名 |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |
InChIキー |
ZAKOWWREFLAJOT-BVMKUAJZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



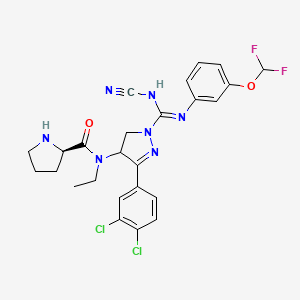
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
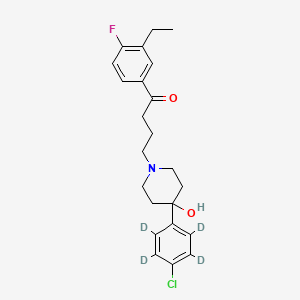

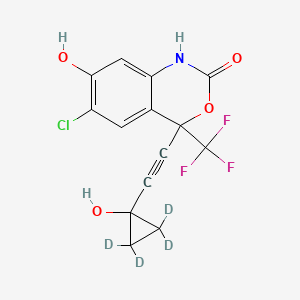

![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
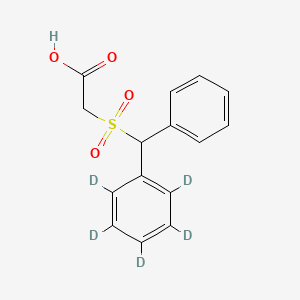

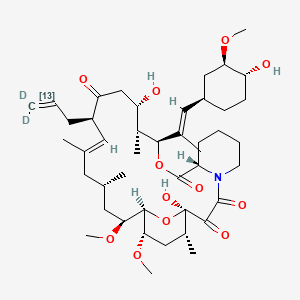

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
